molecular formula C5H5Cl3N2O B2960573 3-Methoxy-5-(trichloromethyl)-1H-pyrazole CAS No. 1015781-71-1

3-Methoxy-5-(trichloromethyl)-1H-pyrazole

Cat. No. B2960573
CAS RN: 1015781-71-1
M. Wt: 215.46
InChI Key: WVAREHNUCWPCFA-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trichloromethyl)-1H-pyrazole, also known as Metconazole, is a fungicide that belongs to the triazole family. It is widely used in agriculture to protect crops from fungal infections. Metconazole has a unique chemical structure that makes it highly effective against a broad spectrum of fungi.

Mechanism of Action

3-Methoxy-5-(trichloromethyl)-1H-pyrazole works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of membrane integrity, which ultimately results in the death of the fungal cell. 3-Methoxy-5-(trichloromethyl)-1H-pyrazole also has activity against enzymes involved in fungal cell wall synthesis, further contributing to its antifungal properties.
Biochemical and physiological effects:
3-Methoxy-5-(trichloromethyl)-1H-pyrazole has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. In plants, 3-Methoxy-5-(trichloromethyl)-1H-pyrazole is absorbed through the roots and translocated to the leaves, where it provides systemic protection against fungal infections. However, it can also have negative effects on non-target organisms, such as bees and other pollinators.

Advantages and Limitations for Lab Experiments

3-Methoxy-5-(trichloromethyl)-1H-pyrazole is a highly effective fungicide that can be used in a variety of experimental settings. Its broad spectrum of activity makes it useful for studying the effects of fungal infections on plants and animals. However, its use in laboratory experiments may be limited by its potential negative effects on non-target organisms, as well as its cost and availability.

Future Directions

There are several areas of research that could benefit from further investigation into 3-Methoxy-5-(trichloromethyl)-1H-pyrazole. One potential direction is the development of new formulations that are more environmentally friendly and less harmful to non-target organisms. Another area of interest is the potential use of 3-Methoxy-5-(trichloromethyl)-1H-pyrazole as an antifungal agent for human use. Further studies are needed to evaluate its safety and efficacy in this context. Additionally, research could focus on the development of new analogs of 3-Methoxy-5-(trichloromethyl)-1H-pyrazole with improved properties, such as increased potency or reduced toxicity.

Synthesis Methods

3-Methoxy-5-(trichloromethyl)-1H-pyrazole can be synthesized using a variety of methods. One of the most common methods involves reacting 3-methoxy-1H-pyrazole with trichloromethyl chloroformate in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 3-Methoxy-5-(trichloromethyl)-1H-pyrazole.

Scientific Research Applications

3-Methoxy-5-(trichloromethyl)-1H-pyrazole has been extensively studied for its fungicidal properties. It has been shown to be highly effective against a wide range of plant pathogens, including Fusarium, Botrytis, and Alternaria species. In addition, 3-Methoxy-5-(trichloromethyl)-1H-pyrazole has been found to have potential as an antifungal agent for human use. Studies have shown that it can inhibit the growth of Candida albicans, a common fungal pathogen that causes infections in humans.

properties

IUPAC Name

3-methoxy-5-(trichloromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3N2O/c1-11-4-2-3(9-10-4)5(6,7)8/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAREHNUCWPCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-3-(trichloromethyl)-1H-pyrazole

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